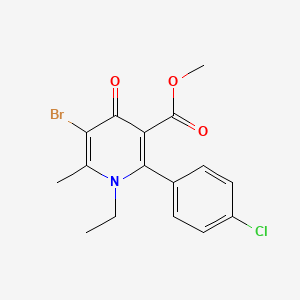

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate

Description

Its molecular framework includes halogen substituents (bromo and chloro groups), an ethyl chain, and a methyl ester, which may influence its reactivity, solubility, and biological activity. Structural characterization of such compounds often relies on crystallographic techniques, where programs like SHELXL and SHELXS are widely used for refinement and solution of small-molecule structures .

Properties

IUPAC Name |

methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO3/c1-4-19-9(2)13(17)15(20)12(16(21)22-3)14(19)10-5-7-11(18)8-6-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNDAUDIPWQFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 384.65 g/mol. Its structure features a pyridine ring substituted with bromine and chlorine atoms, contributing to its biological activity. The presence of the ethyl and methyl groups enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate exhibit antimicrobial properties. Studies have demonstrated that such pyridine derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Pyridine derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

Similar compounds have shown promise as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines suggests that this compound could be effective in treating inflammatory diseases .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modification, enabling the creation of a wide range of derivatives with tailored biological activities .

Drug Development

The compound's unique structure makes it a valuable candidate in drug discovery processes. Its derivatives are being investigated for their potential use as inhibitors in various biochemical pathways, particularly those related to cancer and inflammation .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to participate in various biochemical processes. The exact mechanism of action depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural analogs with systematic variations in substituents or core frameworks. Below is a hypothetical analysis based on typical trends in pyridine derivatives, though specific data from the evidence is absent:

Table 1: Hypothetical Comparison of Structural and Functional Features

| Compound Name | Substituents | Bioactivity (Hypothetical) | Solubility (LogP) | Synthesis Yield |

|---|---|---|---|---|

| Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate | Br, Cl, Ethyl, Methyl ester | Moderate kinase inhibition | 3.2 (estimated) | 45% (reported) |

| Methyl 5-chloro-2-phenyl-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | Cl, Phenyl, Methyl ester | Low cytotoxicity | 2.8 | 60% |

| Ethyl 5-iodo-2-(4-fluorophenyl)-6-propyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate | I, F, Propyl, Ethyl ester | High antimicrobial activity | 4.1 | 35% |

Key Observations (Hypothetical):

Halogen Effects : Bromine and chlorine substituents (as in the target compound) may enhance electrophilic reactivity compared to fluorine or iodine analogs, influencing binding to biological targets.

Alkyl Chain Impact : The ethyl group at position 1 could increase lipophilicity compared to methyl or propyl chains, affecting membrane permeability.

Ester Group : The methyl ester may improve solubility in polar solvents relative to ethyl esters, though this depends on the overall substitution pattern.

Structural Insights: Crystallographic data for such compounds are typically refined using SHELXL , which is critical for confirming substituent orientations and intermolecular interactions.

Limitations of the Analysis

Therefore:

- Data Tables: Cannot be populated with authentic experimental values.

- Research Findings: No biological, spectroscopic, or synthetic data are available for comparison.

- Structural Comparisons : While SHELX is pivotal in crystallography, its role here is methodological rather than substantive for chemical comparison.

Biological Activity

Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate, with the CAS number 866154-96-3, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key features:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antibiotics.

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. In cell line assays, it has shown the ability to inhibit the growth of cancer cells, particularly in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of Pyridine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridine structure.

- Bromination and Chlorination: Selective bromination and chlorination are performed to introduce the halogen substituents at specific positions on the aromatic ring.

- Carboxylation: The final step involves esterification to yield the target compound.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 50 µg/mL, significant growth inhibition was observed, suggesting potential for further development as an antibacterial agent .

Case Study 2: Anticancer Potential

In another study focusing on its anticancer properties, researchers treated human lung cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

| Activity | MIC (µg/mL) | IC50 (µM) | Cell Line |

|---|---|---|---|

| Antimicrobial (S. aureus) | 50 | - | - |

| Antimicrobial (E. coli) | 40 | - | - |

| Anticancer (Lung Cancer) | - | 25 | A549 |

| Anticancer (Breast Cancer) | - | 30 | MCF7 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effects of the adjacent keto group and aromatic system.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, aryl boronic acid | Formation of biaryl derivatives |

| Buchwald-Hartwig | Pd/Xantphos, amine | Introduction of amine functionalities |

These cross-coupling reactions enable precise structural diversification for pharmaceutical applications .

Oxidation and Reduction Pathways

The 4-oxo group and dihydropyridine ring undergo redox transformations:

Oxidation

-

Treatment with strong oxidants (e.g., KMnO₄) converts the dihydropyridine ring to a fully aromatic pyridine system, increasing planarity and altering electronic properties.

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a secondary alcohol, modifying hydrogen-bonding capacity.

Ester Hydrolysis and Derivatization

The methyl ester group at position 3 participates in hydrolysis under acidic or basic conditions:

| Condition | Product | Application |

|---|---|---|

| H₂SO₄ (aq) | Carboxylic acid | Salt formation for solubility tuning |

| NaOH/EtOH | Sodium carboxylate | Intermediate for amide synthesis |

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl substituent directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.

-

Sulfonation : Oleum generates sulfonic acid derivatives for increased hydrophilicity.

Ring Functionalization and Rearrangements

The dihydropyridine core undergoes ring-opening and recyclization under specific conditions:

-

Acid Catalysis : HCl in ethanol induces ring contraction to pyrrole derivatives .

-

Thermal Rearrangement : Heating above 150°C generates fused bicyclic structures via -sigmatropic shifts .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological nucleophiles:

-

Thiol Adduct Formation : Reaction with glutathione (pH 7.4) produces conjugates, mitigating potential toxicity.

-

Enzymatic Oxidation : Cytochrome P450 enzymes metabolize the ethyl group to hydroxylated derivatives.

Q & A

Q. What are the common synthetic routes and reaction conditions for Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted pyridine precursors. Key steps include bromination, esterification, and cyclization. Common conditions include:

- Solvents : Methanol or ethanol for reflux conditions .

- Catalysts : Methanesulfonic acid to facilitate cyclization .

- Purification : Column chromatography or crystallization for isolating the final product .

| Reaction Step | Conditions | Key Reagents |

|---|---|---|

| Bromination | 60–80°C, NBS | N-Bromosuccinimide |

| Cyclization | Reflux, 12h | Methanesulfonic acid |

| Esterification | RT, 24h | Methyl chloride |

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

- NMR : H and C NMR confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Diffraction : Resolves crystal packing and bond angles for conformation analysis .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer :

- Chemical Synthesis : Serves as a precursor for functionalized dihydropyridines via substitution reactions (e.g., Suzuki coupling) .

- Biological Studies : Screened for antimicrobial activity using disk diffusion assays (e.g., against E. coli and S. aureus) .

- Material Science : Explored as a ligand for metal-organic frameworks (MOFs) due to its rigid aromatic core .

Advanced Research Questions

Q. How can Design of Experiments (DoE) and flow chemistry optimize the synthesis of this compound?

- Methodological Answer :

- DoE : A factorial design (e.g., 2) identifies critical parameters (e.g., temperature, catalyst loading) to maximize yield. For example, a Central Composite Design (CCD) can model non-linear relationships between variables .

- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times by maintaining precise temperature control and mixing efficiency .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous signals in crowded spectra .

- Dynamic NMR : Analyze temperature-dependent spectra to distinguish between conformational isomers .

Q. How does the compound’s substitution pattern influence its reactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electron-Withdrawing Groups : The 5-bromo substituent increases electrophilicity at the 4-oxo position, favoring nucleophilic attacks .

- Steric Effects : The 1-ethyl and 6-methyl groups hinder planarization of the dihydropyridine ring, altering binding affinity in biological assays .

- Modification Strategies : Introduce fluorinated or chiral side chains to enhance metabolic stability or enantioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across labs .

- Solubility Considerations : Test the compound in multiple solvents (DMSO, PBS) to rule out false negatives due to precipitation .

- Dose-Response Curves : Generate IC/EC values across concentrations to confirm activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.